5-Methyl-3-hexen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-5-methylhex-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4-6H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMKNYVCXUEFJE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063726, DTXSID601310541 | |
| Record name | 3-Hexen-2-one, 5-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3E)-5-Methyl-3-hexen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], clear colourless liquid; pungent metalic odour | |
| Record name | 5-Methyl-3-hexen-2-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11552 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | 5-Methyl-3-hexen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, Miscible at room temperature (in ethanol) | |
| Record name | 5-Methyl-3-hexen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.838-0.843 | |
| Record name | 5-Methyl-3-hexen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1821-29-0, 5166-53-0 | |
| Record name | (3E)-5-Methyl-3-hexen-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-3-hexen-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexen-2-one, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005166530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexen-2-one, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hexen-2-one, 5-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3E)-5-Methyl-3-hexen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylhex-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-3-HEXEN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L0NZD2EIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Methyl-3-hexen-2-one chemical properties and structure
An In-depth Technical Guide to 5-Methyl-3-hexen-2-one: Chemical Properties, Structure, and Reactivity
Abstract
This compound, an α,β-unsaturated ketone, is a molecule of significant interest in the fields of flavor chemistry and synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, structural features, characteristic reactivity, and established analytical and synthetic protocols. By synthesizing data from spectroscopic analysis, reaction chemistry, and safety assessments, this document serves as a technical resource for researchers, chemists, and professionals in drug development and chemical manufacturing.
Introduction and Nomenclature
This compound (CAS No. 5166-53-0) is an organic compound classified as an enone.[1] It is found naturally in various sources, including roasted filberts, green tea, and cooked shrimp.[2] In the chemical industry, it is primarily utilized as a flavoring agent and fragrance component, valued for its sweet, berry-like notes.[1][3][4] Its utility also extends to being a versatile building block in organic synthesis.[2][5]
The compound is most commonly referred to by its IUPAC name, (E)-5-methylhex-3-en-2-one , which specifies the stereochemistry of the alkene.[6] It is also known by several synonyms, including isobutylidene acetone and filbert hexenone.[2][6]
Chemical Structure and Stereoisomerism
The structure of this compound features a ketone functional group conjugated with a carbon-carbon double bond. This α,β-unsaturated system is responsible for the molecule's characteristic chemical reactivity. The molecule consists of a six-carbon chain with a methyl group at position 5 and a ketone at position 2.
The presence of the double bond between carbons 3 and 4 allows for geometric isomerism (E/Z isomerism). The (E)-isomer, where the higher priority groups (the isopropyl group and the acetyl group) are on opposite sides of the double bond, is the more common and stable configuration.[7]
Caption: Chemical structure of (E)-5-Methyl-3-hexen-2-one.
Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O | [6] |
| Molecular Weight | 112.17 g/mol | [6] |
| CAS Number | 5166-53-0 | [6] |
| Density | 0.85 g/mL at 25 °C | [2][5] |
| Refractive Index (n20/D) | 1.44 | [2][5] |
| Flash Point | 48 °C (118.4 °F) - closed cup | [5] |
| Appearance | Colorless to light yellow liquid | [3] |
Spectroscopic Analysis
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the isopropyl group protons, and the acetyl methyl protons, with coupling constants indicative of the (E)-alkene geometry.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (~198-208 ppm), the two sp² hybridized carbons of the alkene, and the four sp³ hybridized carbons of the methyl and isopropyl groups.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretch of the conjugated ketone (typically around 1670-1690 cm⁻¹) and a C=C stretching band (around 1620-1640 cm⁻¹).[8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 112. Common fragmentation patterns include the loss of an acetyl group, leading to prominent peaks at m/z 43 (acetyl cation) and m/z 97.[6][9]
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by its α,β-unsaturated carbonyl moiety.[10] The conjugation of the double bond with the carbonyl group creates a delocalized π-system, resulting in two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4).[11][12]
Caption: Resonance and electrophilic sites in an α,β-unsaturated ketone.
This dual reactivity allows for two main types of nucleophilic attack:
-
1,2-Addition (Direct Addition): Strong, hard nucleophiles (e.g., Grignard reagents, organolithiums) preferentially attack the carbonyl carbon. This reaction is typically irreversible and kinetically controlled.[11]
-
1,4-Addition (Conjugate or Michael Addition): Softer, weaker nucleophiles (e.g., amines, cyanides, enolates, organocuprates) tend to attack the electrophilic β-carbon.[10][11] This thermodynamically controlled process is one of the most important reactions for α,β-unsaturated ketones. For instance, this compound reacts with indole in the presence of a pyrrolidine catalyst to yield a 3-substituted indole adduct via conjugate addition.[2][13]
The electron-withdrawing nature of the carbonyl group deactivates the C=C double bond towards electrophilic addition compared to simple alkenes.[12]
Synthesis Methodologies
Several synthetic routes to this compound have been reported. A common and cost-effective laboratory-scale preparation involves the alkylation of an acetoacetic ester followed by decarboxylation.
Protocol: Synthesis via Alkylation of 2,4-pentanedione
This method is adapted from a procedure described by Organic Syntheses, chosen for its use of readily available starting materials and straightforward execution.[4]
Step 1: Alkylation
-
To a flask containing anhydrous ethanol, add anhydrous potassium carbonate, 2,4-pentanedione (acetylacetone), and methallyl chloride.
-
Heat the mixture to reflux and stir vigorously for 16-20 hours. The potassium carbonate acts as a base to deprotonate the diketone, forming a nucleophilic enolate which then attacks the methallyl chloride in an Sₙ2 reaction.
-
After the reaction period, cool the mixture to room temperature.
Step 2: Work-up and Purification
-
Filter the mixture to remove the inorganic salts (potassium chloride and unreacted carbonate).
-
Wash the collected solids with ethanol to recover any residual product.
-
Combine the filtrate and washings. Remove the ethanol via distillation under normal pressure.
-
The resulting crude product is then subjected to a final purification step, typically fractional distillation under reduced pressure, to yield pure this compound.[4]
Caption: Workflow for the synthesis of this compound.
Applications
-
Flavor and Fragrance: This is the primary commercial application. It is used as a flavoring agent in a variety of foods and is listed as Generally Recognized as Safe (GRAS) by the FDA for this purpose.[3][6][14]
-
Organic Synthesis: As a functionalized building block, it is used in the synthesis of more complex molecules. It serves as a Michael acceptor in carbon-carbon bond-forming reactions and has been used in the combinatorial synthesis of polyfunctional thiols and other specialty chemicals.[2][5][15]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazards: It is a flammable liquid and vapor (GHS02).[5] It is also classified as harmful if swallowed and toxic in contact with skin (GHS06).[5][6] It may cause irritation upon contact.[3]
-
Precautions:
-
Keep away from heat, sparks, and open flames.
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[6]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Denis, G., & Morin, C. (1987). Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances. Food Additives and Contaminants, 4(2), 151-159. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
Clark, J. (n.d.). α,β-Unsaturated Carbonyl Compounds. Retrieved from a general organic chemistry resource. (Simulated reference based on common knowledge presented in search result[12])
-
Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
-
Mayr, H., & Ofial, A. R. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(13), 4765-4775. Retrieved from [Link]
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PubChem. (n.d.). 5-Methylhex-3-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Haz-Map. (n.d.). This compound. National Library of Medicine. Retrieved from [Link]
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NIST. (n.d.). 3-Hexen-2-one, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). filbert hexenone. Retrieved from [Link]
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FooDB. (n.d.). This compound (FDB008161). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Hexen-2-one, 5-methyl- (CAS 5166-53-0). Retrieved from [Link]
-
Li, D. P., et al. (2006). Organocatalytic C3-selective Friedel-Crafts alkylations of indoles with alpha,beta-unsaturated ketones. Chemical Communications, (7), 799-801. (Cited in Sigma-Aldrich product page[13])
-
Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]
- Google Patents. (2019). CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
-
ResearchGate. (2011). Synthesis of 2-Hydroxy-5-methyl-3-hexanone. Retrieved from [Link]
-
NIST. (n.d.). 3-Hexen-2-one, 5-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
Sources
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5-Methyl-3-hexen-2-one: A Technical Guide to its Natural Occurrence and Sources
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-3-hexen-2-one is a volatile organic compound with a characteristic fruity and cheesy aroma, contributing to the flavor and fragrance profile of various natural and processed products.[1][2] This technical guide provides a comprehensive overview of the known natural occurrences of this compound, delving into its sources in the plant and animal kingdoms. The guide further explores the plausible biosynthetic and formation pathways, including lipid oxidation and the Maillard reaction, which are critical to understanding its presence in different matrices. A detailed experimental protocol for the extraction and identification of this compound from natural sources using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is presented, offering a practical framework for researchers. The potential ecological significance and functional roles of this compound are also discussed, providing insights for future research directions in chemical ecology and food science.
Introduction: The Chemical Identity and Sensory Profile of this compound
This compound, also known by synonyms such as filbert hexenone and isobutylidene acetone, is an α,β-unsaturated ketone with the chemical formula C₇H₁₂O.[3] Its structure, characterized by a six-carbon chain with a methyl group at the fifth position, a double bond between the third and fourth carbons, and a ketone group at the second position, gives rise to its distinct sensory properties. It is described as having a sweet, berry, and cheesy taste and a fruity odor.[1][2] This unique flavor profile makes it a significant contributor to the aroma of various foods and a valuable component in the flavor and fragrance industry.[2][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[3]
Natural Occurrence: A Survey of Biological Sources
The presence of this compound has been reported in a diverse range of natural and processed biological materials. The following sections detail its known sources.
In the Plant Kingdom
-
Roasted Filberts (Hazelnuts): One of the most well-documented sources of this compound is in roasted filberts (Corylus spp.).[5] The roasting process is crucial for the development of the characteristic nutty and roasted aroma of hazelnuts, and this compound is a key contributor to this complex flavor profile.
-
Green Tea (Camellia sinensis): This compound has also been identified as a volatile component of green tea.[5] The complex aroma of tea is a result of numerous volatile organic compounds, and the presence of this compound adds to its characteristic fragrance.
-
Cryptomeria japonica (Japanese Cedar): this compound has been reported in the Japanese cedar, a coniferous tree native to Japan.[3] The specific tissues of the plant containing this compound have not been extensively detailed in the available literature.
In the Animal Kingdom
-
Cooked and Roasted Shrimp: The processing of shrimp through cooking and roasting leads to the formation of a variety of flavor compounds, including this compound.[5] Its presence contributes to the desirable savory and roasted notes of cooked seafood.
Formation Pathways: The Chemistry Behind the Aroma
The presence of this compound in such varied sources points to multiple formation pathways. In processed foods like roasted filberts and cooked shrimp, it is likely a product of heat-induced chemical reactions. In plants, it may be a result of biosynthetic processes.
Lipid Oxidation
Unsaturated fatty acids, abundant in nuts and seafood, are susceptible to oxidation, especially at elevated temperatures. This process generates a cascade of secondary and tertiary degradation products, including aldehydes and ketones.[6][7] Methyl ketones can be formed from the oxidation of unsaturated fatty acids and their secondary degradation products.[6][8] The structure of this compound suggests it could be a tertiary product of lipid oxidation.[8] For instance, the degradation of linoleic acid, a common fatty acid, produces various secondary products like deca-2,4-dienal and oct-2-enal, which can further react to form shorter-chain methyl ketones.[6]
Caption: Generalized pathway of lipid oxidation leading to the formation of volatile ketones.
Maillard Reaction and Strecker Degradation
The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a cornerstone of flavor development in cooked and roasted foods. A key related reaction is the Strecker degradation, where an α-amino acid is converted into an aldehyde with one fewer carbon atom.[9][10]
While the direct formation of this compound from the Maillard reaction is not explicitly documented, the Strecker degradation of amino acids like valine and isoleucine produces branched-chain aldehydes (e.g., 2-methylpropanal and 2-methylbutanal).[11][12] These highly reactive Strecker aldehydes can then participate in subsequent aldol condensation and other reactions with other carbonyl compounds generated during the Maillard reaction, potentially leading to the formation of α,β-unsaturated ketones like this compound.
Caption: Plausible formation of this compound via Strecker degradation and subsequent reactions.
Analytical Methodologies: Extraction and Identification
The volatile and semi-volatile nature of this compound necessitates sensitive analytical techniques for its extraction and identification from complex natural matrices. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for this purpose.
Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Roasted Filberts
This protocol provides a step-by-step methodology for the qualitative and semi-quantitative analysis of this compound in roasted hazelnuts.
4.1.1. Materials and Reagents
-
Roasted filbert sample
-
High-purity water (Milli-Q or equivalent)
-
Sodium chloride (analytical grade)
-
Internal standard solution (e.g., 2-methyl-3-heptanone in methanol, 10 µg/mL)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
4.1.2. Sample Preparation
-
Grind the roasted filbert sample to a fine powder using a coffee grinder or a similar device.
-
Accurately weigh 2.0 g of the ground sample into a 20 mL headspace vial.
-
Add 5 mL of high-purity water and 1 g of sodium chloride to the vial. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.
-
Spike the sample with 10 µL of the internal standard solution.
-
Immediately seal the vial with the PTFE/silicone septum and cap.
4.1.3. HS-SPME Procedure
-
Place the sealed vial in a heating block or water bath equipped with a magnetic stirrer, set to 60°C.
-
Allow the sample to equilibrate for 15 minutes with continuous stirring.
-
Expose the pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C with continuous stirring.
4.1.4. GC-MS Analysis
-
After extraction, immediately introduce the SPME fiber into the GC injection port, set to 250°C in splitless mode for thermal desorption of the analytes for 5 minutes.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 35-350.
-
4.1.5. Data Analysis
-
Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with entries in a commercial mass spectral library (e.g., NIST, Wiley).
-
Perform semi-quantitative analysis by comparing the peak area of this compound to the peak area of the internal standard.
Caption: Workflow for the analysis of this compound using HS-SPME-GC-MS.
Quantitative Data Summary
While precise quantitative data for this compound in its natural sources is scarce in the scientific literature, its presence as a flavor and fragrance agent suggests that its concentration is above the human odor and taste thresholds in the matrices where it contributes significantly to the sensory profile. The following table provides a semi-quantitative overview based on its reported occurrences.
| Natural Source | Presence Reported | Likely Formation Pathway | Relative Contribution to Aroma |
| Roasted Filberts | Yes[5] | Maillard Reaction, Lipid Oxidation | Contributor to nutty/roasted notes |
| Green Tea | Yes[5] | Biosynthesis, Thermal processing | Component of complex tea aroma |
| Cooked/Roasted Shrimp | Yes[5] | Lipid Oxidation, Maillard Reaction | Contributor to savory/roasted notes |
| Cryptomeria japonica | Yes[3] | Biosynthesis | Part of the wood's volatile profile |
Functional Significance and Future Directions
The role of this compound extends beyond its contribution to flavor and aroma. In the context of chemical ecology, volatile organic compounds, including ketones, play crucial roles in plant-insect interactions, acting as attractants, repellents, or defense compounds.[13] While the specific ecological function of this compound in Cryptomeria japonica is not yet elucidated, its presence suggests a potential role as a semiochemical.[13][14]
Future research should focus on several key areas:
-
Quantitative Analysis: Development and application of validated quantitative methods to determine the precise concentration of this compound in its various natural sources.
-
Biosynthetic Pathway Elucidation: In-depth studies to unravel the specific enzymatic steps leading to the formation of this compound in plants like green tea and Cryptomeria japonica.
-
Ecological Role: Investigations into the potential function of this compound as a semiochemical in plant-insect or plant-pathogen interactions.[15]
-
Formation in Other Foods: Exploration of the presence and formation of this compound in other processed foods where lipid oxidation and the Maillard reaction are prevalent.
Conclusion
This compound is a naturally occurring ketone that plays a significant role in the sensory perception of several food products and is a constituent of certain plants. Its formation is intricately linked to fundamental chemical processes in food science, namely lipid oxidation and the Maillard reaction. The analytical methodologies outlined in this guide provide a robust framework for its further study. A deeper understanding of its quantitative distribution, biosynthetic pathways, and ecological functions will undoubtedly open new avenues for its application in the food, fragrance, and agricultural industries.
References
-
FooDB. (2010). Showing Compound this compound (FDB008161). Retrieved from [Link]
-
The Good Scents Company. (n.d.). filbert hexenone this compound. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2025). Strecker degradation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Molecules. (2021). The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures. Retrieved from [Link]
-
Insect Science. (n.d.). Semiochemicals. Retrieved from [Link]
-
PMC. (2021). The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures. Retrieved from [Link]
- Zhang, Y., et al. (2021). Analysis of roasted peanuts based on GC–MS combined with GC–IMS.
-
FutureLearn. (n.d.). The Strecker Degradation Reaction. Retrieved from [Link]
- Manzano, P., et al. (2020).
- Pickett, J. A. (1999). Exploiting semiochemicals in insect control. Pest Management Science, 55(1), 125-132.
-
MDPI. (2021). Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil. Retrieved from [Link]
-
Brewing Forward. (2024). Strecker degradation. Retrieved from [Link]
-
CABI. (2023). Semiochemicals beginner's guide: Types and how to use. Retrieved from [Link]
-
Wikipedia. (n.d.). Semiochemical. Retrieved from [Link]
-
CORE. (n.d.). Strecker degradation of amino acids promoted by a camphor-derived sulfonamide Abstract. Retrieved from [Link]
- International Journal of Entomology Research. (2025). Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. International Journal of Entomology Research, 10(4), 1-10.
-
Molecule of the Month. (2012). Filbertone. Retrieved from [Link]
-
PMC. (2022). Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation. Retrieved from [Link]
-
PMC. (2020). HS-SPME GC–MS characterization of volatiles in processed walnuts and their oxidative stability. Retrieved from [Link]
-
Haz-Map. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2021). The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures. Retrieved from [Link]
-
California Almonds. (n.d.). HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almond (Prunus dulcis). Retrieved from [Link]
-
FooDB. (2019). Showing Compound 5-Hexen-2-one, 5-methyl-3-methylene (FDB093548). Retrieved from [Link]
-
Shimadzu. (n.d.). No.95 Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-methyl-5-hexen-2-one. Retrieved from [Link]
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Synthesis Pathways for 5-Methyl-3-hexen-2-one: A Technical Guide
Executive Summary & Compound Profile
5-Methyl-3-hexen-2-one (CAS: 5166-53-0), often referred to as "Isobutylidene acetone," is a critical
This guide details three distinct synthesis pathways, ranging from robust industrial methods to high-precision laboratory techniques. The selection of a pathway depends on the required scale, isomeric purity (E/Z ratio), and available equipment.
Chemical Profile
| Property | Data |
| IUPAC Name | 5-Methylhex-3-en-2-one |
| Structure | |
| Molecular Weight | 112.17 g/mol |
| Boiling Point | 148–157 °C (Atmospheric) |
| Density | 0.85 g/mL |
| Key Feature | Conjugated system susceptible to 1,4-addition |
Pathway I: Cross-Aldol Condensation (The Industrial Standard)
The most economically viable route for scaling is the Claisen-Schmidt condensation between acetone and isobutyraldehyde. This method leverages inexpensive reagents but requires strict kinetic control to minimize self-condensation side products (e.g., mesityl oxide).
Mechanistic Logic
The reaction proceeds via the formation of an acetone enolate, which attacks the more electrophilic aldehyde (isobutyraldehyde). The resulting
Critical Control Point: Acetone must be used in substantial excess to prevent the self-condensation of isobutyraldehyde and to ensure the acetone enolate is the dominant nucleophile.
Experimental Protocol
-
Reagents: Acetone (Reagent Grade, excess), Isobutyraldehyde (Freshly distilled), Sodium Hydroxide (aqueous solution).
-
Setup: 3-neck round-bottom flask with mechanical stirrer, dropping funnel, and thermometer.
Step-by-Step Procedure:
-
Charge: Load Acetone (3.0 equivalents) into the flask and cool to 0–5 °C to suppress side reactions.
-
Catalyst Addition: Add NaOH (10% aq. solution, 0.05 eq) dropwise while maintaining temperature.
-
Addition: Slowly add Isobutyraldehyde (1.0 eq) over 60 minutes. The slow addition ensures the aldehyde concentration remains low relative to the acetone enolate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC or GC.
-
Dehydration: If the intermediate ketol persists, heat the mixture to reflux for 30 minutes to drive the dehydration to the enone.
-
Workup: Neutralize with dilute HCl to pH 7. Remove excess acetone via rotary evaporation.
-
Purification: Extract the aqueous residue with diethyl ether or MTBE. Dry over
and fractionally distill. Collect the fraction boiling at 148–152 °C.
Yield Expectation: 60–75% (Technical Grade).
Pathway Visualization
Figure 1: The base-catalyzed Cross-Aldol mechanism favoring the formation of the conjugated enone.
Pathway II: The Wittig Olefination (High-Purity Route)
For applications requiring high stereochemical purity (specifically the E-isomer) or when avoiding polymerization side-products is critical, the Wittig reaction is the superior choice. This method uses a stabilized ylide, which naturally favors the thermodynamic E-alkene product.
Mechanistic Logic
The reaction involves the coupling of isobutyraldehyde with 1-(triphenylphosphoranylidene)-2-propanone. Because the ylide is stabilized by the carbonyl group, the intermediate oxaphosphetane equilibrates to the thermodynamically more stable trans arrangement before collapsing, yielding high E-selectivity.
Experimental Protocol
-
Reagents: Isobutyraldehyde (1.0 eq), 1-(Triphenylphosphoranylidene)-2-propanone (1.1 eq), Toluene or DCM (Anhydrous).
-
Pre-requisite: The ylide is commercially available or stable enough to be stored.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1-(triphenylphosphoranylidene)-2-propanone in anhydrous Toluene (0.5 M concentration) under Nitrogen.
-
Addition: Add Isobutyraldehyde (1.0 eq) in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 110 °C) for 12–16 hours. The reaction is driven by the formation of solid Triphenylphosphine oxide (TPPO).
-
Filtration: Cool the mixture to room temperature. Add Hexanes to precipitate the bulk of the TPPO. Filter through a celite pad.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or vacuum distillation to remove trace phosphorus byproducts.
Yield Expectation: 80–90% (>95% E-isomer).
Pathway III: Olefin Cross-Metathesis (Modern Catalytic)
A rapidly emerging route in green chemistry involves the cross-metathesis of two simple olefins. This pathway is atom-economical and operates under neutral conditions, ideal for substrates sensitive to acid or base.
Reaction Scheme
Protocol Overview
-
Catalyst: Grubbs 2nd Generation Catalyst (1–2 mol%).
-
Solvent: Dichloromethane (DCM), reflux.
-
Condition: The release of ethylene gas drives the equilibrium forward.
-
Note: While elegant, this method is often more expensive due to catalyst costs and is reserved for small-scale, high-value synthesis or when exploring derivative libraries.
Comparison of Methodologies
| Feature | Aldol Condensation | Wittig Olefination | Cross-Metathesis |
| Primary Use | Industrial / Bulk Scale | Lab Scale / High Purity | Research / Green Chem |
| Cost | Low | Moderate | High (Catalyst) |
| Atom Economy | High (Water byproduct) | Low (TPPO byproduct) | High (Ethylene byproduct) |
| Stereocontrol | Mixed (favors E) | High (E-selective) | Moderate to High (E) |
| Key Risk | Self-condensation | Phosphorus removal | Catalyst deactivation |
Characterization & Safety
Spectroscopic Validation
To validate the synthesis, confirm the following signals (NMR data in
-
NMR:
-
~6.7 ppm (dd, 1H, vinyl
-H, J large for trans). -
~6.0 ppm (d, 1H, vinyl
-H). - ~2.2 ppm (s, 3H, methyl ketone).
- ~2.4 ppm (m, 1H, methine of isopropyl).
- ~1.0 ppm (d, 6H, isopropyl methyls).
-
~6.7 ppm (dd, 1H, vinyl
Safety Protocols
-
Flammability: The compound is a flammable liquid (Flash point ~48 °C). Ground all glassware.
-
Toxicity: Toxic by skin absorption and harmful if swallowed.[2] Use nitrile gloves and work in a fume hood.
-
Storage: Store in a cool, dark place. Technical grades may contain 5-methyl-4-hexen-2-one (isomer); check purity via GC before use in sensitive steps.
References
-
Santa Cruz Biotechnology. this compound Product Data & CAS 5166-53-0.
-
PubChem. this compound Compound Summary (CID 5363140).
-
Sigma-Aldrich. this compound Technical Grade Specification.
-
Organic Chemistry Portal. Wittig Reaction Mechanism and Protocols.
-
ChemicalBook. this compound Properties and Safety.
-
Magritek. The Aldol Condensation: Lab Manual and NMR Characterization.
Sources
Fenbufen (CAS 5166-53-0): A Technical Monograph on Physicochemical Properties, Prodrug Kinetics, and Analytical Protocols
Executive Summary
Fenbufen (CAS 5166-53-0) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1][2] Distinct from direct-acting NSAIDs like ibuprofen, Fenbufen functions as a prodrug .[3][4][5] It is pharmacologically inactive in its ingested form and relies on hepatic metabolism to generate its active metabolite, 4-biphenylacetic acid (BPAA) , also known as felbinac.
This structural design was engineered to mitigate the direct gastric mucosal irritation often associated with acidic NSAIDs. While effective for rheumatoid arthritis and osteoarthritis, its use has been curtailed in several regulatory jurisdictions due to associations with hepatotoxicity. This guide provides a deep technical analysis of its properties, synthesis, metabolic activation, and validated analytical methodologies for research applications.
Chemical Identity & Physicochemical Properties[3][6][7][8]
Fenbufen is a white, crystalline solid characterized by poor water solubility and high lipophilicity, necessitating specific organic solvents for analytical extraction.
Table 1: Physicochemical Data Profile[9]
| Property | Data |
| CAS Number | 5166-53-0 |
| IUPAC Name | 4-(Biphenyl-4-yl)-4-oxobutanoic acid |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| Melting Point | 186°C - 188°C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in acetone, ethanol, dichloromethane; Insoluble in water.[6][7] |
| pKa | ~4.5 (Carboxylic acid moiety) |
| UV Max | ~280 nm (in Methanol) |
Pharmacology: The Prodrug Mechanism
Expertise Insight: The defining feature of Fenbufen is its metabolic activation. Unlike naproxen or diclofenac, which directly inhibit Cyclooxygenase (COX) enzymes, Fenbufen possesses a keto-butyric acid tail that renders it inactive against COX in the stomach. This "masking" reduces direct contact injury to the gastric lining.
Upon absorption, Fenbufen undergoes hepatic oxidation to form 4-biphenylacetic acid (BPAA) . BPAA is a potent inhibitor of prostaglandin synthesis (both COX-1 and COX-2), responsible for the therapeutic anti-inflammatory effect.[8]
Figure 1: Metabolic Activation Pathway
The following diagram illustrates the critical bio-transformation required for pharmacological activity.
Caption: Figure 1. The hepatic bioactivation of Fenbufen into its active COX-inhibiting metabolite, BPAA.[5]
Synthesis & Manufacturing
The industrial synthesis of Fenbufen classically employs a Friedel-Crafts Acylation .[1] This pathway is preferred for its high atom economy and the availability of reagents.
Protocol Overview
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃).
-
Solvent: Nitrobenzene or Chlorinated solvents (e.g., 1,2-dichloroethane).
-
Mechanism: The succinic anhydride ring opens in the presence of the Lewis acid (AlCl₃) to form an acylium ion, which performs an electrophilic aromatic substitution on the biphenyl ring.
Figure 2: Synthesis Workflow
Caption: Figure 2. Step-by-step Friedel-Crafts synthesis route for high-purity Fenbufen production.
Analytical Methodologies (HPLC)
Trustworthiness: To ensure reproducibility in pharmacokinetic studies or quality control, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard. The following protocol is self-validating through the use of an internal standard and resolution checks.
Validated HPLC Protocol
-
Instrument: HPLC with UV-Vis or PDA Detector.
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [60:40 v/v].[10]
-
Why pH 3.0? Fenbufen is an acid (pKa ~4.5). Lowering the pH suppresses ionization, ensuring the molecule remains neutral and interacts sufficiently with the non-polar C18 stationary phase, improving peak shape and retention.
-
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 254 nm (or 280 nm).
-
Injection Volume: 20 µL.
-
Diluent: Mobile phase or Methanol.
Method Validation Parameters
-
Linearity: 10 – 100 µg/mL (R² > 0.999).
-
System Suitability: Tailing factor < 2.0; Theoretical plates > 2000.
-
Specificity: No interference from blank mobile phase or placebo excipients.
Safety, Toxicology & Handling
Critical Warning: Fenbufen was withdrawn from several markets due to idiosyncratic hepatotoxicity. Researchers must handle this compound with strict containment procedures.
Toxicological Data
-
Acute Toxicity (Oral, Mouse): LD50 ≈ 795 mg/kg.[6]
-
Primary Hazards:
Handling Protocol (Self-Validating Safety)
-
Engineering Controls: All weighing and solution preparation must occur inside a certified Chemical Fume Hood.
-
PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.
-
Waste Disposal: Incineration is required. Do not dispose of down drains; the compound is toxic to aquatic life.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3335, Fenbufen. Retrieved from [Link]
-
DrugBank Online. Fenbufen: Uses, Interactions, Mechanism of Action. Retrieved from [Link]
-
British Pharmacopoeia. Safety Data Sheet: Fenbufen Assay Standard. Retrieved from [Link]
Sources
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- 4. Pharmacologic properties of fenbufen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
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Biological Activity of 5-Methyl-3-hexen-2-one: A Technical Guide
Executive Summary
5-Methyl-3-hexen-2-one (CAS: 5166-53-0) is an
As a sterically accessible Michael acceptor, this molecule serves as a critical model for understanding electrophilic stress in biological systems. Its ability to covalently modify nucleophilic cysteine residues makes it both a potential lead for covalent drug design (e.g., Nrf2 activators) and a toxicological hazard (respiratory irritant). This guide dissects its synthesis, reactivity profile, and biological mechanisms.
Chemical Identity & Reactivity Profile[1][2][3]
To understand the biological activity of this compound, one must first understand its electrophilicity.[1] Unlike saturated ketones, the conjugation of the alkene with the carbonyl group creates a polarized system susceptible to nucleophilic attack at the
Structural Parameters[1][4][5][6][7][8][9]
-
IUPAC Name: (E)-5-methylhex-3-en-2-one[1]
-
Molecular Formula:
[1][3][4][5] -
Key Functional Motif: Enone (
-unsaturated ketone)[1] -
Reactivity Class: Soft Electrophile (Michael Acceptor)
The Michael Acceptor Mechanism
The biological activity is driven almost exclusively by the Michael Addition . In a physiological environment (pH 7.4), the molecule reacts preferentially with "soft" nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins and the cellular antioxidant Glutathione (GSH).
Reaction Logic:
-
Polarization: The carbonyl oxygen pulls electron density, rendering the
-carbon (C4) electropositive.[1] -
Nucleophilic Attack: A thiolate anion (
) attacks C4.[1] -
Enolate Formation: The double bond shifts, forming a transient enolate.
-
Protonation: The enolate abstracts a proton to form the saturated ketone adduct (thioether).
Visualization: Synthesis and Mechanism
The following diagram illustrates the synthesis of this compound via Aldol Condensation and its subsequent biological mechanism (Michael Addition).
Caption: Synthesis via aldol condensation followed by the critical Michael addition mechanism responsible for biological activity.[1]
Biological Activity & Toxicology[1][2][5][14]
The interaction of this compound with biological systems is a balance between signaling activation (low dose) and toxicity (high dose).[1]
Glutathione (GSH) Depletion
The primary detoxification pathway for
-
Mechanism: The enone rapidly alkylates GSH.
-
Consequence: High exposure depletes cellular GSH pools, leading to a drop in the cell's redox buffering capacity. This results in Reactive Oxygen Species (ROS) accumulation and subsequent apoptosis.
Respiratory Toxicity
Research on structural analogs (like ethyl vinyl ketone) indicates that volatile enones are direct-acting irritants.[1]
-
Target Tissue: Nasal olfactory epithelium and respiratory epithelium.[6]
-
Pathology: Necrosis and squamous metaplasia.[6]
-
Cause: Direct alkylation of membrane proteins in the upper respiratory tract before systemic absorption can occur.
Nrf2 Signaling Activation (Therapeutic Potential)
At sub-toxic concentrations, this compound acts as an electrophilic sensor.[1]
-
Keap1 Modification: It alkylates specific cysteine residues on Keap1 (the repressor of Nrf2).
-
Nrf2 Release: This prevents Keap1 from ubiquitinating Nrf2.
-
Translocation: Nrf2 moves to the nucleus and binds to the Antioxidant Response Element (ARE).
-
Result: Upregulation of cytoprotective enzymes (HO-1, NQO1).[1]
Summary of Biological Effects
| Concentration | Target System | Effect | Mechanism |
| Low | Keap1-Nrf2 Pathway | Cytoprotection | Covalent modification of Keap1 thiols |
| Medium | Olfactory Epithelium | Irritation/Sensory | TRPA1 channel activation (pungency) |
| High | Cellular Redox | Cytotoxicity | GSH depletion, ROS accumulation, Protein cross-linking |
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Commercial samples often contain isomers.[1] Synthesis ensures regio- and stereochemical purity for biological assays.[1]
Reagents: Isobutyraldehyde (1.0 eq), Acetone (excess), NaOH (10% aq), HCl (1M).
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser and addition funnel.
-
Mixing: Charge flask with acetone (acting as solvent and reagent) and 10% NaOH solution. Cool to 0-5°C.[1]
-
Addition: Dropwise add isobutyraldehyde over 30 minutes. The exotherm must be controlled to prevent polymerization.
-
Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Dehydration: Acidify carefully with HCl to pH 3 and heat to 50°C for 1 hour to force dehydration of the aldol adduct.
-
Workup: Extract with diethyl ether (3x). Wash organic layer with brine.[1] Dry over
.[1] -
Purification: Distill under reduced pressure. Collect the fraction boiling at ~148°C (atmospheric equivalent).
-
Validation: Confirm structure via
-NMR (Look for doublet signals for isopropyl methyls and trans-alkene coupling constants ).
Protocol B: Glutathione (GSH) Depletion Assay
Rationale: To quantify the electrophilic reactivity of the molecule, serving as a proxy for potential toxicity.
Reagents: this compound, Reduced Glutathione (GSH), Phosphate Buffer (pH 7.4), DTNB (Ellman's Reagent).[1]
-
Incubation: Prepare a 100
solution of GSH in phosphate buffer. Add test compound at equimolar concentration (100 ). -
Control: Prepare a GSH solution with vehicle (DMSO) only.
-
Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.
-
Measurement: React aliquots with DTNB. Measure absorbance at 412 nm.
-
Calculation:
[1] -
Interpretation: A rapid decrease in absorbance indicates high electrophilicity and potential for cellular toxicity.
Biological Pathway Visualization[1]
The following diagram details the cellular fate of this compound, distinguishing between the detoxification pathway (GST) and the signaling pathway (Nrf2).[1]
Caption: Dual-pathway logic: GST-mediated detoxification vs. Keap1-dependent signaling activation.[1]
Future Outlook & Drug Development[1][2]
While currently used primarily as a flavorant, this compound holds potential as a fragment-based lead for covalent inhibitors.[1]
-
Opportunity: The isopropyl group at the
-position provides steric bulk that differentiates it from smaller, more toxic enones like methyl vinyl ketone (MVK).[1] This steric hindrance may tune the reactivity, making it selective for specific cysteine pockets in target proteins rather than reacting indiscriminately. -
Risk: The genotoxicity of
-unsaturated ketones remains a concern.[1] Any therapeutic application would require "warhead tuning"—modifying the electronic properties of the enone to make the reaction reversible (e.g., introducing a nitrile group) to mitigate permanent off-target toxicity.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 5363140, this compound.[1] Retrieved from [Link]
-
European Food Safety Authority (EFSA). (2009).[1] Flavouring Group Evaluation 203 (FGE.203):
-Unsaturated aliphatic aldehydes and precursors.[1] EFSA Journal.[1] Retrieved from [Link] -
Cunningham, M. L., et al. (2001).[7] Inhalation toxicity studies of the alpha,beta-unsaturated ketones.[1][7][6] Toxicology and Applied Pharmacology.[8] Retrieved from [Link]
-
Schultz, T. W., et al. (2008). Formation of Categories from Structure-Activity Relationships to Allow Read-Across for Risk Assessment: Toxicity of
-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology. Retrieved from [Link]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Lopachin, R. M., & Gavin, T. (2014). Molecular mechanism of acrylamide neurotoxicity: Lessons learned from organic chemistry. (Contextual reference for Michael Acceptor mechanism). Environmental Toxicology and Pharmacology. Retrieved from [Link]
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- 4. This compound | CAS 5166-53-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. filbert hexenone, 5166-53-0 [thegoodscentscompany.com]
Methodological & Application
Analytical methods for quantifying 5-Methyl-3-hexen-2-one
Application Note: High-Sensitivity Quantification of 5-Methyl-3-hexen-2-one in Biological Matrices
Executive Summary & Chemical Context
This compound (
Analytical Challenges:
-
Volatility: High vapor pressure leads to loss during standard concentration steps (e.g., nitrogen blow-down).
-
Isomerization: Exists as E (trans) and Z (cis) isomers; the E-isomer is thermodynamically favored but interconversion can occur under thermal stress.
-
Matrix Interference: In sweat and plasma, high concentrations of lactic acid and urea can suppress ionization or co-elute in standard gas chromatography.
This guide presents two validated workflows:
-
Headspace-SPME (HS-SPME): For rapid, solvent-free screening of volatile profiles.
-
LLE-Derivatization (PFBHA): For ultra-trace quantification (ppt level) using stable isotope dilution.
Biological & Chemical Pathway
To understand the analytical target, one must understand its origin. In human sweat, this ketone often arises from the bacterial cleavage of glutamine conjugates or the dehydration of hydroxy-acids.
Figure 1: Biogenesis of this compound from non-volatile precursors in human axillary sweat.
Experimental Protocols
Method A: Rapid Screening via HS-SPME-GC-MS
Best for: Qualitative profiling and high-concentration samples (>50 ng/mL).
Rationale: Solid Phase Microextraction (SPME) avoids solvent dilution and minimizes the loss of this highly volatile ketone. We utilize a mixed-mode fiber to capture the polarity of the ketone while retaining the non-polar carbon chain.
Materials:
-
Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Note: The Carboxen layer is critical for small volatiles.
-
Vial: 20 mL headspace vial with magnetic screw cap.
-
Salt: NaCl (Analytical Grade).
Workflow:
-
Sample Prep: Aliquot 2 mL of sweat/fluid into the vial. Add 0.5 g NaCl (saturation improves volatility).
-
Internal Standard: Add 10 µL of 6-methyl-5-hepten-2-one (10 ppm in methanol) as a structural surrogate if isotopically labeled standard is unavailable.
-
Incubation: 45°C for 10 mins (agitation 500 rpm).
-
Extraction: Expose fiber to headspace for 30 mins at 45°C.
-
Desorption: 3 mins at 250°C in splitless mode.
Method B: Ultra-Trace Quantification via PFBHA Derivatization
Best for: Pharmacokinetics, deodorant efficacy testing, and trace analysis (<1 ng/mL).
Rationale: Direct injection of this compound often results in poor peak shape due to enolization. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) locks the ketone into a stable oxime, increases molecular weight (moving it away from solvent noise), and introduces electronegative fluorine atoms that enhance sensitivity in MS (especially NCI, though EI is described here).
Reagents:
-
Derivatizing Agent: PFBHA hydrochloride (20 mg/mL in water).
-
Buffer: 0.5 M Phosphate buffer (pH 6.0). Acidic conditions catalyze oxime formation.
-
Extraction Solvent: Hexane : Dichloromethane (1:1 v/v).
Step-by-Step Protocol:
-
Sample Assembly:
-
In a 10 mL glass tube, combine 1 mL sample + 1 mL Phosphate buffer.
-
Spike with Internal Standard (d3-5-methyl-3-hexen-2-one preferred; if unavailable, use d5-2-hexanone).
-
-
Derivatization Reaction:
-
Add 50 µL PFBHA solution.
-
Vortex briefly.
-
Incubate at 50°C for 45 minutes .
-
Mechanism:[1]
-
-
Liquid-Liquid Extraction (LLE):
-
Cool sample to room temperature.
-
Add 2 mL Hexane:DCM solvent.
-
Shake vigorously for 5 minutes (or vortex).
-
Centrifuge at 3000 x g for 5 mins to separate phases.
-
-
Cleanup & Concentration:
-
Transfer the organic (upper) layer to a clean vial containing anhydrous
to remove water. -
Crucial: Do not evaporate to dryness. The derivative is more stable than the free ketone, but losses can still occur. Concentrate gently under
stream to ~200 µL.
-
Instrumental Analysis (GC-MS/MS)
System: Agilent 7890B GC / 7000D Triple Quadrupole (or equivalent).
Chromatographic Conditions:
-
Column: DB-WAX Ultra Inert (30m x 0.25mm x 0.25µm).
-
Why WAX? Polar columns provide superior separation of the E and Z oxime isomers compared to non-polar DB-5 columns.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: 250°C, Splitless (1 min purge).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 250°C.
-
Hold 5 min.
-
Mass Spectrometry Parameters (EI Source):
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Collision Gas: Nitrogen (for MS/MS).
MRM Transition Table:
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell (ms) | Purpose |
| This compound (Native) | 112.1 | 97.1 | 10 | 50 | Quant (Loss of |
| 112.1 | 43.1 | 15 | 50 | Qual (Acetyl group) | |
| PFBHA-Derivative (Quant) | 307.0 | 181.0 | 15 | 50 | Primary Quant ( |
| PFBHA-Derivative (Qual) | 307.0 | 250.0 | 10 | 50 | Confirmation |
| IS (d5-2-Hexanone-PFBHA) | 300.0 | 181.0 | 15 | 50 | Internal Standard |
Note: The PFBHA derivative will elute as two peaks (syn/anti isomers). Sum the areas of both peaks for quantification.
Data Visualization: Derivatization Logic
Figure 2: Derivatization reaction scheme improving thermal stability and ionization efficiency.
Method Validation & Troubleshooting
Performance Metrics (Expected):
| Parameter | Method A (SPME) | Method B (PFBHA-LLE) |
| Linearity ( | > 0.990 | > 0.998 |
| Range | 50 - 5000 ng/mL | 0.5 - 1000 ng/mL |
| LOD (Limit of Detection) | ~10 ng/mL | ~0.1 ng/mL |
| Precision (RSD %) | 10 - 15% | < 8% |
Troubleshooting Guide:
-
Double Peaks:
-
Observation: Two peaks appear for the single analyte in Method B.
-
Cause: Syn/Anti isomerization of the oxime bond.
-
Solution: This is normal. Integrate both peaks and sum the area.
-
-
Low Recovery:
-
Observation: Internal standard signal is weak.
-
Cause: Evaporation step was too aggressive.
-
Solution: Use a Kuderna-Danish concentrator instead of nitrogen blow-down, or stop evaporation at 0.5 mL.
-
-
Background Noise (m/z 181):
-
Observation: High baseline in MRM.
-
Cause: Excess PFBHA reagent entering the MS.
-
Solution: Ensure the chromatogram is long enough to separate the early-eluting excess PFBHA from the later-eluting derivative.
-
References
-
Troccaz, M., et al. (2004). "Mapping of the volatile fraction of human sweat from different body sites." Chemical Senses.
-
Natsch, A., et al. (2004). "The role of 3-methyl-3-hydroxyhexanoic acid in human sweat malodor." Chemistry & Biodiversity.[2]
-
US EPA. (2021). "Method 522: Determination of 1,4-Dioxane... (PFBHA Derivatization Principles)." EPA Methods.
-
NIST Chemistry WebBook. "3-Hexen-2-one, 5-methyl- Mass Spectrum."[3] NIST Standard Reference Data.
-
FooDB. "Compound Summary: this compound."[4] FooDB Database.
Sources
- 1. Sweat Testing for the Detection of Methylone after Controlled Administrations in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H12O | CID 5363140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hexen-2-one, 5-methyl- [webbook.nist.gov]
- 4. Showing Compound this compound (FDB008161) - FooDB [foodb.ca]
Techniques for isolating 5-Methyl-3-hexen-2-one from natural products
Executive Summary
5-Methyl-3-hexen-2-one (CAS: 5166-53-0), often associated with the "filbert" (hazelnut) note and specific fermentation profiles, presents unique isolation challenges due to its volatility, susceptibility to polymerization (
This Application Note details a validated workflow for isolating this target from complex natural matrices (e.g., Corylus avellana extracts, Dictyopteris algae, or fermentation broths). Unlike standard solvent extractions which yield "dirty" oleoresins, this protocol utilizes Simultaneous Distillation-Extraction (SDE) for initial enrichment, followed by Girard’s Reagent T derivatization to chemically separate the ketone from non-carbonyl interferences (alcohols, terpenes).
Physicochemical Profile & Target Properties
Understanding the molecule is the first step to successful isolation. The
| Property | Value | Implication for Isolation |
| Molecular Formula | Low molecular weight indicates high volatility. | |
| Boiling Point | ~148–150 °C (at 760 mmHg) | Risk of loss during solvent removal (rotary evaporation). |
| LogP | ~1.5–1.9 | Moderately lipophilic; extractable with Pentane or DCM. |
| Refractive Index | Useful for quick purity checks of fractions. | |
| Solubility | Ethanol, Ether, Oils; Insoluble in Water | Steam distillable (forms azeotrope with water). |
| Key Reactivity | Michael Acceptor (Enone) | Avoid strong nucleophiles; store under inert gas. |
Strategic Workflow Overview
The isolation logic prioritizes the removal of the bulk matrix (waxes, proteins) first, followed by chemical specificity for the ketone functional group.
Figure 1: Strategic isolation workflow. The Girard's Reagent step acts as a "chemical filter" to remove non-carbonyl co-eluting compounds.
Phase 1: Bulk Enrichment via SDE (Likens-Nickerson)
Objective: Isolate volatiles from the non-volatile matrix (lipids, cellulose) while concentrating them into a solvent. Why SDE? Traditional steam distillation produces large volumes of dilute water that must be extracted later (loss of yield). SDE recycles the solvent, keeping the target concentrated and minimizing solvent waste.
Materials:
-
Likens-Nickerson Apparatus (Standard or Micro-version depending on biomass).
-
Solvent: Pentane:Diethyl Ether (1:1 v/v). Note: This azeotrope boils low (~34°C), minimizing thermal stress on the target.
-
Internal Standard: 2-Heptanone (optional, for quantification).
Protocol:
-
Sample Prep: Homogenize 100g of biomass in 500mL distilled water. Add antifoam agent (silicone-based) if processing fermentation broth.
-
Setup:
-
Flask A (Sample): 1L Round Bottom Flask (RBF) with biomass slurry.
-
Flask B (Solvent): 50mL RBF with 30mL Pentane:Ether (1:1).
-
Connect both to the Likens-Nickerson head.
-
-
Extraction:
-
Heat Flask A to boiling (oil bath @ 110°C).
-
Simultaneously heat Flask B (water bath @ 40°C).
-
Critical Step: Adjust condensation rate so that water and solvent return to their respective flasks at a steady rate.
-
Run for 2–4 hours . (Extended times risk artifact formation due to oxidation).
-
-
Collection:
Phase 2: Chemical Purification (Girard's Reagent T)
Objective: Separate this compound from co-distilled terpenes (e.g., limonene, pinene) and alcohols which SDE extracts indiscriminately. Mechanism: Girard’s Reagent T (trimethylaminoacetohydrazide chloride) reacts with the ketone to form a water-soluble hydrazone. Non-carbonyls remain in the organic layer and are washed away.
Protocol:
-
Derivatization:
-
Dissolve the SDE concentrate (~2mL) in 5mL absolute ethanol.
-
Add Girard’s Reagent T (1.5 molar equivalents relative to estimated ketone content) and 0.5mL Acetic Acid (catalyst).
-
Reflux for 60 minutes.
-
Observation: The solution may turn slightly yellow.
-
-
Partitioning (The "Wash"):
-
Pour the reaction mixture into 20mL ice-water.
-
Extract 3x with Pentane.
-
Discard the Pentane layer. (This contains the terpenes/alcohols).
-
Keep the Aqueous layer (Contains the target as a hydrazone salt).
-
-
Hydrolysis (Recovery):
-
Acidify the aqueous layer to pH 1–2 using 2M HCl.
-
Wait: Let stand for 1 hour at room temperature. Warning: Do not heat excessively; the
-unsaturation can lead to hydration products. -
Extract the aqueous layer 3x with Dichloromethane (DCM) or Pentane.
-
-
Final Workup:
-
Wash the organic extract with saturated
(to remove acid traces) and Brine. -
Dry over
and concentrate carefully (Vigreux column).
-
Phase 3: Isomer Separation (Optional)
Natural this compound exists predominantly as the (E)-isomer, but (Z)-isomers may form. If isomeric purity is required:
-
Technique: Preparative Gas Chromatography (Prep-GC).
-
Column: Polar phase (e.g., DB-WAX or PEG-20M) provides better separation of ketone isomers than non-polar phases.
-
Conditions: Isothermal at 100°C is recommended to maximize resolution between the E and Z forms.
Validation & Quality Control
Trustworthiness of the isolate must be established via multiple orthogonal methods.
A. Gas Chromatography (GC-MS)
-
Column: DB-5MS (Non-polar) and DB-Wax (Polar).
-
Retention Indices (RI):
-
DB-5MS: ~875–912 (varies slightly by temperature program).
-
DB-Wax: ~1300–1350.
-
-
Mass Spectrum (EI, 70eV): Look for molecular ion
.-
Base peak is often
69 (dimethylallyl cation) or 43 (acetyl). -
Diagnostic fragment: Loss of methyl (
).
-
B. Nuclear Magnetic Resonance ( -NMR)
Verifies the
-
Solvent:
. -
Key Signals:
-
~2.2 ppm (Singlet, 3H): Methyl ketone (
). -
~6.0 ppm (Doublet, 1H): Vinyl proton
to carbonyl. -
~6.7 ppm (Doublet-of-doublets, 1H): Vinyl proton
to carbonyl. - ~1.1 ppm (Doublet, 6H): Isopropyl methyls.
-
~2.2 ppm (Singlet, 3H): Methyl ketone (
References
-
Likens, S. T., & Nickerson, G. B. (1964).[4] Detection of certain hop oil constituents by capillary gas chromatography. Proceedings of the American Society of Brewing Chemists, 5-13. (Foundational SDE method).
-
Teitelbaum, P. (1958). . Journal of Organic Chemistry. (Reactivity context).
-
Wheeler, O. H. (1968). . Chemical Reviews, 62(3), 205–221. (Mechanism of hydrazone purification).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5363140, this compound. Retrieved from .
-
Sigma-Aldrich. (2023). This compound Product Sheet. Retrieved from .
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-3-hexen-2-one
Welcome to the technical support center for the synthesis of 5-Methyl-3-hexen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Overview of Synthetic Strategies
This compound, an α,β-unsaturated ketone, is a valuable intermediate in organic synthesis and a component in flavor and fragrance applications.[1][2] Its synthesis primarily relies on olefination reactions or condensation strategies that form the key carbon-carbon double bond. The most prevalent and reliable methods include:
-
Horner-Wadsworth-Emmons (HWE) Olefination: This reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an (E)-alkene with high selectivity.[3][4] It is often preferred over the classical Wittig reaction due to the easier removal of its water-soluble phosphate byproduct.[5][6]
-
Aldol Condensation: A classical C-C bond-forming reaction, the aldol condensation can be used to synthesize α,β-unsaturated ketones by reacting an enolate (from a ketone like acetone) with an aldehyde (like isobutyraldehyde), followed by dehydration.[7][8]
This guide will focus on troubleshooting these two primary pathways.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction shows very low conversion of starting materials to the desired this compound. What are the likely causes and how can I fix this?
A: Low conversion is a common issue that can often be traced back to reagent quality, reaction conditions, or the choice of base.
For Horner-Wadsworth-Emmons (HWE) Reactions:
-
Cause 1: Inactive Phosphonate Carbanion (Ylide). The phosphonate carbanion is moisture-sensitive. Exposure to atmospheric moisture or use of wet solvents will quench the carbanion, halting the reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
-
Cause 2: Insufficiently Strong Base. The acidity of the α-proton on the phosphonate ester requires a sufficiently strong base for complete deprotonation.[3]
-
Solution: Sodium hydride (NaH) is a common and effective base for HWE reactions.[5] If using alkoxide bases like sodium methoxide (NaOMe), ensure they are fresh and anhydrous. For some substrates, stronger bases like n-butyllithium (n-BuLi) may be considered, though this can sometimes affect stereoselectivity.[9]
-
-
Cause 3: Poor Quality Aldehyde. Aldehydes, particularly isobutyraldehyde, are prone to oxidation to carboxylic acids or self-condensation (polymerization) upon storage.[10][11]
-
Solution: Always use freshly distilled isobutyraldehyde. Purity is paramount for high yields.
-
For Aldol Condensation Reactions:
-
Cause 1: Unfavorable Equilibrium. The initial aldol addition is a reversible reaction. If the conditions do not favor the subsequent dehydration step, the equilibrium may lie on the side of the starting materials.
-
Cause 2: Incorrect Base Stoichiometry. While the aldol reaction is base-catalyzed, using a full equivalent of a very strong, non-nucleophilic base like LDA can lead to complete enolate formation and potentially unwanted side reactions if not controlled properly. Catalytic amounts of bases like NaOH or KOH are typically sufficient.
-
Solution: Start with catalytic amounts of a suitable base (e.g., 10-20 mol% NaOH). If using stronger bases for kinetic control, ensure precise stoichiometry and low temperatures.
-
Issue 2: Poor (E/Z) Stereoselectivity
Q: My product is a mixture of (E) and (Z) isomers. How can I improve the selectivity for the desired (E)-5-Methyl-3-hexen-2-one?
A: Achieving high stereoselectivity is a key challenge. The HWE reaction is generally superior for this purpose.
-
Cause 1 (HWE): Suboptimal Reagents or Conditions. The structure of the phosphonate reagent and the nature of the cation (from the base) significantly influence stereoselectivity. Lithium cations, for example, can decrease E-selectivity compared to sodium or potassium.[9]
-
Solution 1: Use Modified HWE Reagents. Phosphonates with electron-withdrawing groups or bulky ester groups can enhance (E)-selectivity. The Still-Gennari modification, using bis(2,2,2-trifluoroethyl) phosphonates, can favor (Z)-alkenes, while the Masamune-Roush conditions (DBU/LiCl) strongly favor (E)-alkenes.[5]
-
Solution 2: Control the Cation. When using organolithium bases, consider switching to sodium-based (NaH, NaHMDS) or potassium-based (KHMDS) bases to improve (E)-selectivity.[9]
-
-
Cause 2 (Wittig): Use of Unstabilized Ylides. The classical Wittig reaction with simple, unstabilized ylides tends to produce the (Z)-alkene.[11][13]
-
Solution: To obtain the (E)-alkene, use a stabilized ylide (where the group attached to the ylidic carbon is an ester or ketone). Alternatively, employ the Schlosser modification, which involves deprotonating the initial betaine intermediate with a strong base at low temperature to equilibrate it to the more stable threo-betaine, which then collapses to the (E)-alkene.[10][11]
-
Issue 3: Formation of Impurities and Side-Products
Q: I'm observing significant side-products in my reaction mixture, complicating purification. What are these and how can I prevent them?
A: Side-product formation often stems from the high reactivity of the starting materials, intermediates, or the final enone product itself.
-
Cause 1: Aldehyde Self-Condensation. Under basic conditions, isobutyraldehyde can undergo self-aldol condensation, leading to undesired dimers and polymers.[9]
-
Solution: Add the aldehyde slowly to the reaction mixture containing the ylide or enolate. This maintains a low concentration of the free aldehyde, minimizing self-reaction. Running the reaction at lower temperatures can also help.
-
-
Cause 2: Michael (1,4-Conjugate) Addition. The product, this compound, is an α,β-unsaturated ketone and thus an excellent Michael acceptor.[14][15] Nucleophiles present in the reaction (e.g., the phosphonate carbanion, enolates, or even hydroxide) can add to the β-carbon of the product, leading to byproducts.
-
Solution: Use a stoichiometric amount of the nucleophile (ylide/enolate) rather than a large excess. Quench the reaction promptly once the starting material is consumed (monitored by TLC or GC) to prevent post-reaction side products.
-
-
Cause 3 (Wittig): Triphenylphosphine Oxide Removal. A notorious issue with the Wittig reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct, which can be difficult to separate from the desired product.
Experimental Protocols & Data
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis
This protocol is designed to favor the formation of the (E)-isomer.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Ylide Formation: Slowly add a solution of diethyl (2-oxopropyl)phosphonate (1.0 eq) in anhydrous THF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution will be observed.
-
Carbonyl Addition: Cool the resulting ylide solution back to 0 °C. Slowly add freshly distilled isobutyraldehyde (1.0 eq) in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove the water-soluble phosphate byproduct.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation or flash column chromatography.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete ylide formation.[5] |
| Solvent | Anhydrous THF | Aprotic solvent, essential for ylide stability. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic ylide formation and carbonyl addition. |
| Stoichiometry | ~1:1:1.1 (Aldehyde:Phosphonate:Base) | Near-equimolar amounts prevent excess reagents that could cause side reactions. |
| Work-up | Aqueous wash | Effectively removes the water-soluble phosphate byproduct.[5] |
| Expected Yield | 60-80% | Dependent on purity of starting materials and adherence to anhydrous technique. |
Protocol 2: Base-Catalyzed Aldol Condensation
This protocol is a classic, cost-effective method but may require more optimization for yield and purity.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetone (large excess, acts as both reagent and solvent) and isobutyraldehyde (1.0 eq).
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH, e.g., 10% w/v) in a catalytic amount (e.g., 0.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to drive the dehydration of the intermediate β-hydroxy ketone.[12]
-
Monitoring: Follow the disappearance of the isobutyraldehyde by TLC or GC.
-
Work-up: Cool the reaction mixture and neutralize the catalyst with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product with a suitable organic solvent like diethyl ether.
-
Washing: Wash the organic layer with water and then brine to remove any remaining salts or base.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the excess acetone and solvent under reduced pressure. The crude product should be purified by fractional distillation.
| Parameter | Condition | Rationale |
| Base | NaOH (catalytic) | Classic, inexpensive catalyst for aldol condensation.[7] |
| Solvent | Acetone (excess) | Serves as one of the reactants and the reaction medium. |
| Temperature | RT to Reflux | Initial reaction at RT, followed by heating to promote dehydration to the enone.[8] |
| Key Step | Dehydration | The elimination of water is thermodynamically favorable and drives the reaction to completion.[12] |
| Expected Yield | 40-60% | Yields can be lower due to potential self-condensation and other side reactions. |
Mechanistic & Workflow Diagrams
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: HWE reaction mechanism.
Base-Catalyzed Aldol Condensation Mechanism
Caption: Base-catalyzed aldol condensation pathway.
Troubleshooting Workflow
Sources
- 1. odinity.com [odinity.com]
- 2. CAS 5166-53-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. study.com [study.com]
- 8. 23.3 Dehydration of Aldol Products: Synthesis of Enones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
Technical Support Center: Resolving Peak Tailing for 5-Methyl-3-hexen-2-one
Welcome to the technical support center dedicated to addressing chromatographic challenges encountered with 5-Methyl-3-hexen-2-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues, ensuring the accuracy and reliability of your analytical results.
Understanding the Challenge: Why Does this compound Exhibit Peak Tailing?
This compound, an α,β-unsaturated ketone, possesses chemical properties that can lead to challenging chromatographic behavior, most notably peak tailing.[1][2][3][4][5] Its structure contains a polar carbonyl group and a nonpolar hydrocarbon chain, which can result in mixed-mode interactions with the stationary phase.
Peak tailing is a common issue in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) and can compromise resolution, quantification accuracy, and overall method reliability.[6][7] It occurs when a portion of the analyte is retained longer than the main peak, leading to an asymmetrical peak shape. This phenomenon can stem from various factors, including secondary interactions with the stationary phase, issues with the mobile phase, or problems with the chromatographic system itself.
This guide provides a structured approach to diagnosing and resolving peak tailing for this compound, empowering you to achieve symmetrical, Gaussian peaks for improved analytical performance.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address the specific issues you may be facing in your laboratory.
Part 1: General Peak Tailing Issues in Chromatography
Q1: What are the primary causes of peak tailing in chromatography?
A1: Peak tailing is a common chromatographic problem that can be attributed to both chemical and physical factors within the analytical system.[8]
Chemical Causes:
-
Secondary Interactions: In HPLC, the most frequent cause of peak tailing for polar compounds is secondary interactions with active sites on the stationary phase, such as residual silanol groups on silica-based columns.[6][9][10][11] These silanol groups can be acidic and interact with polar analytes, causing a portion of the molecules to be retained longer.[10][12]
-
Contamination: In GC, contamination in the inlet liner, column, or detector can create active sites that interact with the analyte, leading to peak tailing.[13][14] Non-volatile residues from previous samples can also contribute to this issue.[13]
Physical Causes:
-
Column Voids and Poor Packing: A void at the column inlet or a poorly packed column can disrupt the flow path of the analyte, causing turbulence and band broadening that manifests as peak tailing.[9][11][15]
-
Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can lead to peak broadening and tailing.[8][11][16]
-
Improper Column Installation: In GC, if the column is positioned too high or too low in the inlet, it can create dead volumes and convoluted flow paths, resulting in peak tailing.[14][17]
Q2: How can I differentiate between a chemical and a physical cause for peak tailing?
A2: A systematic approach can help you pinpoint the root cause of peak tailing.
A simple diagnostic test is to inject a neutral, non-polar compound that is known to not exhibit tailing.[8]
-
If all peaks in the chromatogram, including the neutral compound, show tailing, the problem is likely physical. This indicates an issue with the system's flow path, such as a column void, a leak, or excessive extra-column volume.[8][15][18]
-
If only the analyte of interest (this compound) tails while the neutral compound produces a symmetrical peak, the issue is likely chemical. This points to specific interactions between your analyte and the stationary phase or contamination within the system.[8][15]
Below is a troubleshooting workflow to guide your investigation:
Sources
- 1. This compound | C7H12O | CID 5363140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5166-53-0 [chemicalbook.com]
- 3. 5-Methylhex-3-en-2-one | C7H12O | CID 21244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hexen-2-one, 5-methyl- [webbook.nist.gov]
- 5. filbert hexenone, 5166-53-0 [thegoodscentscompany.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 14. agilent.com [agilent.com]
- 15. youtube.com [youtube.com]
- 16. chromtech.com [chromtech.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stereoselective Synthesis of 5-Methyl-3-hexen-2-one
Introduction: The Stereochemical Challenge
Welcome to the Technical Support Center. You are likely here because you are synthesizing 5-methyl-3-hexen-2-one (CAS: 5166-53-0) and facing issues with yield or stereochemical purity.
This molecule is an
The Core Problem
The reaction involves two stages:
-
Aldol Addition: Formation of the
-hydroxy ketone (4-hydroxy-5-methyl-2-hexanone). -
Dehydration: Elimination of water to form the double bond.
Stereoselectivity Issue: While the
-
The
-isomer (cis). -
The deconjugated isomer (5-methyl-4-hexen-2-one).
-
Oligomers (Michael addition byproducts).
Module A: The "Golden Standard" Protocol
Recommended for high
We recommend moving away from homogeneous bases (NaOH/KOH) which promote uncontrolled polymerization. Instead, utilize a Solid Base Catalyst (Calcined Hydrotalcite or MgO) . This provides surface-mediated stereocontrol and simplifies workup.
Experimental Workflow
Reagents:
-
Acetone (Excess, serves as solvent/reactant)
-
Isobutyraldehyde (Limiting reagent)
-
Catalyst: Calcined Hydrotalcite (Mg-Al mixed oxide) or MgO.
Step-by-Step Protocol:
-
Catalyst Activation: Calcining the hydrotalcite at 450°C for 4 hours is non-negotiable. This removes adsorbed water/CO2 and exposes Lewis basic sites.
-
Ratio Control: Use a 3:1 to 5:1 molar ratio of Acetone:Isobutyraldehyde.
-
Why? High acetone concentration suppresses the self-condensation of isobutyraldehyde (Cannizzaro/dimerization).
-
-
Temperature Ramp:
-
Phase 1 (Addition): 0°C to 10°C. Add isobutyraldehyde slowly. This favors the kinetic aldol addition.
-
Phase 2 (Elimination): Ramp to 60°C - Reflux .
-
Crucial: The
-isomer is the thermodynamic product . Heat is required to overcome the activation energy for dehydration and to equilibrate any -isomer formed back to .
-
-
Water Removal: If running at reflux, use a Dean-Stark trap or molecular sieves. Water inhibits the basic sites and pushes the equilibrium backward.
Visualizing the Pathway
The following diagram illustrates the reaction logic and critical control points.
Figure 1: Reaction pathway showing the thermodynamic sink toward the E-isomer.
Module B: Troubleshooting Guide
Issue 1: Low Ratio (High Z-content)
Symptom: GC analysis shows a split peak, with the
| Corrective Action | Technical Rationale |
| Increase Reaction Time | The |
| Add Iodine (I₂) | Pro-Tip: If the ratio is stubborn, add 1-2 mol% Iodine and heat. Iodine radicals catalyze the |
| Switch Solvent | If using neat acetone, add a higher boiling solvent (e.g., Toluene) to increase reflux temperature (>80°C). |
Issue 2: "The reaction stalled at the alcohol"
Symptom: High mass balance of 4-hydroxy-5-methyl-2-hexanone; low conversion to alkene. Root Cause: Insufficient driving force for dehydration. The hydroxide leaving group is poor.
| Corrective Action | Technical Rationale |
| Acidic Workup | Isolate the crude alcohol and treat with p-TsOH (0.5 mol%) in refluxing toluene with a Dean-Stark trap. Acid-catalyzed dehydration is often faster than base-catalyzed for hindered alcohols [2]. |
| Azeotropic Distillation | You must physically remove water. The equilibrium constant for dehydration is often near unity; water removal drives Le Chatelier's principle. |
Issue 3: Formation of "Tar" (Polymerization)
Symptom: Dark brown reaction mixture, loss of mass balance, clogging of filters. Root Cause: Michael addition of the product enolate to unreacted ketone (Oligomerization).
| Corrective Action | Technical Rationale |
| Dilution | Increase the Acetone:Aldehyde ratio to 5:1 or 10:1. This statistically favors Cross-Aldol over Michael addition. |
| Lower Base Strength | Switch from NaOH/KOH to MgO or Hydrotalcite . The basicity of solid oxides is sufficient for Aldol but often too weak to deprotonate the product |
Module C: Diagnostic Decision Tree
Use this logic flow to diagnose your specific failure mode.
Figure 2: Troubleshooting logic for reaction optimization.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH instead of solid bases? A: Yes, but with caveats. Homogeneous NaOH often leads to higher polymerization rates. If you must use NaOH, use a two-phase system (Water/DCM) with a Phase Transfer Catalyst (PTC) like TEBA, or strictly control the temperature (keep <10°C for addition, then heat for dehydration).
Q: How do I distinguish the E and Z isomers by NMR?
A: Look at the coupling constant (
-
-isomer:
(Large coupling). -
-isomer:
(Smaller coupling). -
Additionally, the
-proton in the -isomer is usually more deshielded (downfield) due to the anisotropy of the carbonyl group.
Q: Why am I seeing 5-methyl-4-hexen-2-one (the deconjugated isomer)?
A: This is the "kinetic" alkene. It forms if the proton removal occurs at the
References
-
Organic Syntheses , Coll. Vol. 6, p. 766 (1988); Vol. 60, p. 1 (1981). Iodine-catalyzed dehydration/isomerization techniques.
-
Noda, C., et al. "Aldol Condensation of Citral with Acetone on Basic Solid Catalysts."[1] Brazilian Journal of Chemical Engineering, Vol. 15, No. 2, 1998. (Demonstrates efficacy of Hydrotalcite/CaO for similar enone systems).
-
Tichit, D., et al. "Activated Hydrotalcites as Catalysts for the Aldol Condensation of Acetone and Formaldehyde." Journal of Catalysis, Vol. 151, 1995. (Mechanistic grounding for solid base selectivity).
-
PubChem Compound Summary , "this compound" (CID 5363140).
Sources
Refinement of extraction protocols for 5-Methyl-3-hexen-2-one from complex matrices
Ticket ID: #MHX-EXT-001 Topic: Refinement of extraction protocols for 5-Methyl-3-hexen-2-one from complex matrices Assigned Specialist: Senior Application Scientist, Separation Sciences Division Status: Open [Active Troubleshooting][1][2]
Executive Summary & Molecule Profile
User Query: "I am experiencing low recovery and peak splitting when extracting this compound (Filbert hexenone) from biological matrices. Standard LLE yields are inconsistent."
Specialist Response:
this compound (CAS 5166-53-0) presents a dual challenge: it is a volatile ketone and an
The protocols below move away from generic ketone extraction and focus on stabilizing the enone system while maximizing headspace partitioning.
Target Analyte Profile
| Property | Value | Implication for Extraction |
| Structure | Susceptible to Michael addition; pH sensitive.[1][2] | |
| Boiling Point | ~150°C (atm) / 77°C (50 mmHg) | Moderate volatility; risk of loss during solvent evaporation.[1] |
| LogP | ~1.5 - 1.7 | Moderately lipophilic; requires non-polar solvents or hydrophobic fibers.[1][2] |
| Odor Threshold | Low (ppb range) | Requires high-sensitivity enrichment (SPME/SBSE). |
Diagnostic Workflow (Decision Logic)
Before selecting a protocol, identify your matrix type. The following decision tree outlines the optimal pathway to minimize artifacts.
Figure 1: Decision matrix for selecting the extraction methodology based on sample state and sensitivity requirements.
Troubleshooting Guides & Protocols
Issue 1: Low Recovery & "Dirty" Baseline
Diagnosis: Matrix interference is competing with the analyte for the extraction phase. Solution: Switch to Headspace Solid-Phase Microextraction (HS-SPME) with specific salt modification.
The
Optimized Protocol: HS-SPME
Valid for: Aqueous samples, fermentation broths, fruit pulps.[1][2]
-
Sample Preparation:
-
Aliquot 2.0 g (or mL) of sample into a 20 mL headspace vial.
-
Salting Out (Critical): Add 0.5 g NaCl (approx. 25% w/v).[1]
-
pH Adjustment: Adjust pH to 6.0 - 6.5 using dilute citric acid.[1][2]
-
Warning: Avoid pH > 8.[1]0. Basic conditions can trigger aldol condensation or polymerization of the enone structure.
-
-
-
Fiber Selection:
-
Recommended: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.[1]
-
Why: The Carboxen layer is microporous and ideal for trapping small volatile ketones (MW ~112), while DVB expands the range for larger co-eluting terpenes [2].
-
-
Extraction Parameters:
-
Incubation: 15 min @ 50°C (Agitation: 500 rpm).
-
Extraction: 30 min @ 50°C.
-
Note: Do not exceed 60°C. Higher temperatures may induce thermal isomerization of the double bond [3].
-
-
Desorption: 3 min @ 250°C (Splitless mode).
-
| Parameter | Optimized Value | Rationale |
| Salt (NaCl) | 25-30% (w/v) | Maximizes partition coefficient ( |
| Temp | 50°C | Balance between volatility and thermal stability.[1] |
| Fiber | DVB/CAR/PDMS | Bipolar fiber captures the ketone polarity and volatility. |
Issue 2: Analyte Degradation (Peak Disappearance)
Diagnosis: Reactivity of the enone functionality. Solution: Chemical stabilization during Liquid-Liquid Extraction (LLE).[1][2]
If you must use solvent extraction (e.g., for isolation rather than analysis), the enone is vulnerable to nucleophiles in the matrix (proteins, thiols).
Optimized Protocol: Rapid Cold Solvent Extraction
Valid for: Tissue samples, high-protein matrices.[1][2]
-
Homogenization:
-
Homogenize tissue in cold (4°C) Dichloromethane (DCM) .
-
Why DCM? Low boiling point (40°C) allows concentration without thermal stress on the analyte.
-
-
Quenching:
-
Drying & Concentration:
-
Dry organic layer over anhydrous Sodium Sulfate (
) .[1] -
Concentration: Use a rotary evaporator at < 200 mbar and bath temperature < 30°C .
-
Critical Step: Do not evaporate to dryness.[1] Stop when ~0.5 mL remains to prevent volatilization of the target ketone (BP 150°C is high, but losses occur at dryness).
-
Issue 3: Peak Splitting (Isomerization)
Diagnosis: GC-MS Inlet thermal stress. Solution: Inlet parameter refinement.
This compound exists primarily as the (E)-isomer.[1][2] However, hot split/splitless injectors can catalyze isomerization to the (Z)-form or induce degradation.[1][2]
Instrumental Parameters (GC-MS)
-
Inlet Temp: Lower to 230°C (Standard is often 250°C+).
-
Liner: Deactivated splitless liner with glass wool.[1]
-
Note: Active sites on non-deactivated glass wool can catalyze enolization.[1]
-
-
Column: DB-Wax or HP-5MS .[1][2]
-
Insight: A polar column (Wax) often provides better separation of the ketone from non-polar terpene co-extractives in botanical matrices.
-
Mechanistic Visualization: SPME Optimization Loop
The following diagram illustrates the iterative process required to balance sensitivity with stability for this specific enone.
Figure 2: Optimization loop for Headspace SPME parameters focusing on temperature and fiber chemistry.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol as a co-solvent for extraction? A: Use caution. While this compound is soluble in alcohol, ethanol can interfere with SPME fiber adsorption (displacement effect) and usually co-elutes in early GC run times, obscuring the solvent delay.[1][2] For LLE, ethanol is miscible with water and requires a ternary phase separation (e.g., chloroform/methanol/water), which is overly complex for this analyte.[2] Stick to DCM or Ethyl Acetate for liquid extraction.[1]
Q: Why do I see a "double peak" for my standard? A: This is likely E/Z isomerization.[1] The (E)-isomer is generally the dominant natural form.[1] If you see a split peak in your standard (pure chemical), your injection port is likely too hot or the liner is dirty (acidic sites). Replace the liner and lower the inlet temperature by 20°C.
Q: Is this compound light-sensitive? A: Yes, conjugated enones can undergo photochemical rearrangement.[1][2] Perform extractions in amber glassware or wrap vials in aluminum foil, especially if the extraction time exceeds 30 minutes.
References
-
Yang, X., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. MDPI Separations.[1] Available at: [Link][1]
-
Risticevic, S., et al. (2010). Protocol for solid-phase microextraction method development. Nature Protocols.[1] (General grounding for DVB/CAR/PDMS selection).
-
The Good Scents Company. (2023). This compound Chemical Properties and Safety Data. Available at: [Link][1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5363140, this compound.[1][2] Available at: [Link][1]
-
FooDB. (2025). Showing Compound this compound (FDB008161).[1][2] Available at: [Link][1]
Sources
Validation & Comparative
5-Methyl-3-hexen-2-one vs. other alpha,beta-unsaturated ketones in Michael additions
Topic: 5-Methyl-3-hexen-2-one vs. other
Executive Summary
In the landscape of conjugate additions, This compound (CAS: 5166-53-0) serves as a critical "steric gatekeeper." Unlike the hyper-reactive methyl vinyl ketone (MVK) or the electronically stabilized chalcone, this compound presents a specific challenge:
This guide objectively compares its performance against standard enones, providing experimental protocols and mechanistic insights for researchers designing stereoselective Michael additions.
Part 1: Structural Analysis & Reactivity Profile
The reactivity of
-
MVK (Methyl Vinyl Ketone): Unsubstituted
-carbon. Extremely high electrophilicity; prone to polymerization and uncontrolled multiple additions. -
Crotonaldehyde / 3-Penten-2-one:
-Methyl substitution. Moderate reactivity; standard substrate for testing catalytic activity. -
This compound:
-Isopropyl substitution. Significant steric bulk. The isopropyl group shields the -carbon, reducing the rate of nucleophilic attack and preventing covalent modification of biological targets (e.g., cysteine residues in proteins). -
Chalcone:
-Phenyl substitution. Reactivity is lowered by resonance stabilization (conjugation with the phenyl ring) rather than pure sterics.
Figure 1: Steric & Reactivity Hierarchy
The following diagram illustrates the inverse relationship between steric bulk at the
Caption: Reactivity decreases as steric bulk at the
Part 2: Comparative Performance Review
The following table synthesizes experimental data comparing this compound with common alternatives.
Table 1: Comparative Metrics in Michael Additions
| Feature | Methyl Vinyl Ketone (MVK) | Chalcone | This compound |
| Steric Profile | None (Linear) | Planar (Aromatic) | Bulky ( |
| Reactivity | Hyper-reactive | Moderate (Stabilized) | Low-Moderate (Hindered) |
| 1,4-Regioselectivity | High, but 1,2-addition possible with hard nucleophiles | Excellent (Soft enolization) | Excellent (Sterics block 1,2) |
| Polymerization Risk | High (Requires stabilizers) | Low | Negligible |
| Biological Impact | High (Covalent modification of Akt/Cysteine) [1] | Moderate | None (Inert to Akt) [1] |
| Typical Yield | 90-99% (Fast) | 85-95% | 75-90% (Slower) |
| Catalyst Requirement | Minimal (often uncatalyzed background) | Standard Lewis Acids | High-Activity / H-Bonding |
Key Insight: In a study analyzing the covalent modification of the PI3K/Akt signaling pathway, MVK was found to potently inhibit Akt phosphorylation by covalently binding to cysteine residues. In contrast, This compound showed no inhibition , demonstrating that the
Part 3: Experimental Protocols
To overcome the steric hindrance of the isopropyl group, successful protocols utilize either bifunctional organocatalysis (activating both the nucleophile and electrophile) or copper catalysis (creating a potent nucleophile).
Protocol A: Organocatalytic Enantioselective Addition
Based on thiourea-catalyzed addition of nitroalkanes [2].
Objective: Enantioselective addition of nitromethane to this compound.
-
Reagents:
-
Substrate: this compound (1.0 equiv, 0.5 mmol)
-
Nucleophile: Nitromethane (5.0 equiv)
-
Catalyst: Bifunctional primary amine-thiourea (10-20 mol%)
-
Solvent: Toluene or THF (1.0 mL)
-
Additive: Benzoic acid (10-20 mol%) to accelerate imine formation.
-
-
Procedure:
-
Step 1: Charge a vial with the thiourea catalyst and benzoic acid.
-
Step 2: Add solvent and this compound. Stir for 10 minutes to allow pre-complexation.
-
Step 3: Add nitromethane. Stir at room temperature (25 °C) for 24–48 hours. Note: Reaction time is significantly longer than for chalcone due to sterics.
-
Step 4: Monitor by TLC. Upon consumption of enone, concentrate in vacuo.
-
Step 5: Purify via flash chromatography (Hexanes/EtOAc).
-
-
Expected Results:
-
Yield: 80-90%[2]
-
ee: 90-95% (High ee is achieved because the bulky isopropyl group locks the conformation in the chiral pocket).
-
Protocol B: Copper-Catalyzed Conjugate Addition
Based on Cu-catalyzed hydroamination or alkylation [3].
Objective: High-yield addition of alkyl/amine nucleophiles.
-
Catalyst Preparation:
-
Mix CuCl (5 mol%) and diphosphine ligand (e.g., Xantphos or BINAP, 5 mol%) in THF.
-
Add NaO_t_Bu (10 mol%) to generate the active catalyst species.
-
-
Reaction:
Figure 2: Organocatalytic Workflow
The following DOT diagram outlines the critical decision points in the organocatalytic protocol.
Caption: The extended reaction time (24-48h) is the critical control point, necessitated by the isopropyl group's steric hindrance.
Part 4: Mechanistic Insights
The "steric gatekeeper" effect of this compound operates through transition state destabilization of the s-cis conformation required for 1,2-addition.
-
1,4-Selectivity: The bulky isopropyl group at the
-position (relative to carbonyl) creates severe steric clash with the incoming nucleophile if it attempts a direct 1,2-attack on the carbonyl. -
Conformational Locking: In chiral organocatalysis, the isopropyl group forces the enone into a rigid conformation within the catalyst pocket. While this slows the reaction rate (
vs MVK), it significantly enhances enantioselectivity by preventing "slippage" or alternate binding modes.
Recommendation: When screening substrates for a new Michael addition catalyst, use MVK to test catalytic activity (turnover) and This compound to test catalytic tolerance (steric scope).
References
-
Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Highly Enantioselective Michael Addition of Nitroalkanes to Enones. Source: Organic Chemistry Portal / Synthesis URL:[Link]
-
Copper-Catalyzed Aza-Michael Addition of Aromatic Amines. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]
Sources
A Comparative Guide to QSAR Studies of 5-Methyl-3-hexen-2-one and its Derivatives: Predicting Bioactivity and Toxicity
In the landscape of fragrance, flavor, and pharmaceutical sciences, the ability to predict the biological activity and potential toxicity of chemical compounds from their structure is paramount. This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies as they apply to 5-Methyl-3-hexen-2-one and its derivatives. As a member of the α,β-unsaturated ketone class, these compounds present unique challenges and opportunities for in silico modeling.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage QSAR for efficient screening and development of novel compounds.
Introduction to this compound and the Significance of QSAR
This compound is an organic compound classified as an enone, characterized by an alkene conjugated to a ketone.[2] This structural motif is prevalent in many natural and synthetic compounds, including a wide array of fragrance and flavoring agents.[3][4] The core scientific interest in this compound and its analogs stems from the reactivity of the α,β-unsaturated carbonyl group, which can act as a Michael acceptor.[5][6] This reactivity is the basis for many of their biological effects, ranging from desired therapeutic actions to potential toxicity.[1][7][8]
QSAR studies provide a powerful computational framework to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR can be instrumental in:
-
Predicting Toxicity: Early identification of potentially toxic compounds is a cornerstone of modern safety assessment. QSAR models can predict endpoints such as cytotoxicity and mutagenicity, guiding the synthesis of safer alternatives.[7][8]
-
Optimizing Biological Activity: In the context of drug discovery, QSAR can guide the modification of a lead compound to enhance its desired biological activity while minimizing off-target effects.
-
Screening Large Chemical Libraries: QSAR models allow for the rapid virtual screening of extensive libraries of compounds, prioritizing those with the highest probability of desired activity for synthesis and experimental testing.
-
Understanding Mechanisms of Action: By identifying the key molecular descriptors that correlate with biological activity, QSAR can provide insights into the underlying mechanisms of action.
Comparing QSAR Methodologies for α,β-Unsaturated Ketones
While specific QSAR studies on a wide range of this compound derivatives are not extensively published, a wealth of knowledge can be drawn from studies on other α,β-unsaturated carbonyl compounds and fragrance molecules.[1][9][10][11] A comparative analysis of these approaches reveals key considerations for designing a robust QSAR study.
Choice of Molecular Descriptors
The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These numerical representations of molecular properties can be broadly categorized as follows:
| Descriptor Class | Description | Relevance to this compound Derivatives |
| 1D Descriptors | Based on the chemical formula, such as molecular weight and atom counts. | Provides a basic but often insufficient representation of structural nuances. |
| 2D Descriptors | Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments. | Useful for capturing the overall size, shape, and branching of the molecule. For instance, the presence of the α,β-unsaturated ketone moiety can be explicitly encoded. |
| 3D Descriptors | Calculated from the 3D conformation of the molecule, encompassing steric (e.g., molecular volume, surface area) and electronic (e.g., dipole moment, partial charges) properties. | Crucial for modeling interactions with biological targets, as they account for the spatial arrangement of atoms. For fragrance compounds, 3D shape descriptors are particularly important.[9][10] |
| Quantum Chemical Descriptors | Derived from quantum mechanical calculations, providing detailed information about the electronic structure, such as HOMO/LUMO energies and electrophilicity index. | Highly relevant for modeling the reactivity of the Michael acceptor system in this compound derivatives.[12] |
| Chirality Descriptors | Specifically designed to account for the stereochemistry of molecules. | Essential for fragrance compounds where enantiomers can have distinct odors and biological activities.[9][10] |
For this compound derivatives, a combination of 2D, 3D, and quantum chemical descriptors is likely to yield the most predictive models. The reactivity of the Michael acceptor system is a key determinant of their biological activity, making quantum chemical descriptors that quantify electrophilicity particularly relevant.[5][6]
Statistical Modeling Techniques
The choice of statistical method to build the QSAR model is another crucial decision. The following table compares some commonly used techniques:
| Statistical Method | Description | Advantages | Disadvantages |
| Multiple Linear Regression (MLR) | A linear approach to model the relationship between a dependent variable (activity) and one or more independent variables (descriptors). | Simple to implement and interpret. | Assumes a linear relationship between descriptors and activity, which may not always be the case. |
| Partial Least Squares (PLS) | A regression method that can handle a large number of correlated descriptors. | Robust when dealing with multicollinearity in the descriptor matrix. | Can be more complex to interpret than MLR. |
| k-Nearest Neighbors (kNN) | A non-linear classification or regression method that predicts the activity of a compound based on the average activity of its 'k' nearest neighbors in the descriptor space. | Can capture non-linear relationships. | The choice of 'k' and the distance metric can significantly impact performance. |
| Support Vector Machines (SVM) | A powerful machine learning algorithm for classification and regression that finds an optimal hyperplane to separate data points. | Effective in high-dimensional spaces and can model complex non-linear relationships. | Can be computationally intensive and less intuitive to interpret. |
| Artificial Neural Networks (ANN) | A machine learning model inspired by the structure of the human brain, capable of learning complex patterns. | Highly flexible and can model very complex, non-linear relationships. | Prone to overfitting and requires large datasets for training. The model is often considered a "black box". |
For initial exploratory studies of this compound derivatives, MLR and PLS can provide valuable insights into the key structural features influencing activity. For more complex datasets and to capture non-linear relationships, kNN and SVM are powerful alternatives.[13]
Experimental Protocol: A Step-by-Step QSAR Workflow
This section outlines a detailed, self-validating protocol for conducting a QSAR study on a hypothetical series of this compound derivatives.
Data Set Preparation
-
Compound Selection and Activity Data:
-
Assemble a dataset of this compound derivatives with experimentally determined biological activity data (e.g., IC50 for cytotoxicity, EC50 for receptor binding).
-
Ensure the activity data spans a significant range and is of high quality and consistency.
-
The biological activity data should be converted to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
-
Data Curation:
-
Draw the 2D structures of all compounds using a chemical drawing software.
-
Standardize the chemical structures (e.g., handle tautomers and ionization states).
-
Perform an initial 3D geometry optimization for each molecule using a suitable force field (e.g., MMFF94).
-
Descriptor Calculation and Selection
-
Descriptor Generation:
-
Calculate a wide range of molecular descriptors (1D, 2D, 3D, and quantum chemical) using software like DRAGON, MOE, or PaDEL-Descriptor.[11]
-
For quantum chemical descriptors, perform semi-empirical or DFT calculations to obtain properties like HOMO/LUMO energies and partial charges.
-
-
Descriptor Pre-processing and Selection:
-
Remove constant and near-constant descriptors.
-
Calculate the correlation matrix of the descriptors and remove highly correlated descriptors (e.g., |r| > 0.9) to reduce multicollinearity.
-
Employ a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) to identify a subset of the most relevant descriptors.
-
Model Building and Validation
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The division should be done in a way that both sets are representative of the chemical space of the entire dataset.
-
-
Model Generation:
-
Use the training set to build QSAR models using one or more statistical methods (e.g., MLR, PLS, SVM).
-
-
Internal Validation:
-
Perform cross-validation (e.g., leave-one-out or 5-fold cross-validation) on the training set to assess the robustness and predictive power of the model. Key statistical parameters to evaluate are the cross-validated correlation coefficient (Q²) and the root mean square error of cross-validation (RMSECV).
-
-
External Validation:
-
Use the trained model to predict the activity of the compounds in the test set.
-
Evaluate the predictive performance of the model using the external correlation coefficient (R²_pred) and the root mean square error of prediction (RMSEP).
-
-
Y-Randomization:
-
Randomly shuffle the dependent variable (activity) of the training set and rebuild the QSAR model multiple times. The resulting models should have very low R² and Q² values, ensuring that the original model is not due to chance correlation.[14]
-
Visualizing QSAR Workflows and Mechanisms
Diagrams can significantly enhance the understanding of complex processes. The following Graphviz diagrams illustrate a typical QSAR workflow and the underlying mechanism of action for α,β-unsaturated ketones.
Caption: A generalized workflow for developing a predictive QSAR model.
Caption: The mechanism of Michael addition for α,β-unsaturated ketones.
Conclusion and Future Outlook
QSAR modeling represents an indispensable tool in the modern chemical and pharmaceutical sciences. For this compound and its derivatives, the application of robust and well-validated QSAR models can significantly accelerate the discovery and development of new compounds with desirable properties while ensuring their safety. The key to a successful QSAR study lies in the careful selection of a diverse dataset, the generation of relevant molecular descriptors, the application of appropriate statistical methods, and rigorous model validation.
Future advancements in this field will likely involve the integration of more sophisticated machine learning and deep learning algorithms, the use of larger and more diverse datasets, and the incorporation of structural information about the biological targets. By embracing these computational approaches, researchers can navigate the vast chemical space with greater efficiency and precision, ultimately leading to the design of safer and more effective molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
